4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid
Description
4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid is a biphenyl derivative featuring a sulfonic acid group at the 4-position and a trifluoromethyl (-CF₃) substituent at the 4'-position. The sulfonic acid group confers high hydrophilicity and acidity, while the electron-withdrawing trifluoromethyl group enhances lipophilicity and stabilizes the molecule against metabolic degradation . This compound is of interest in medicinal chemistry, particularly in the design of immunomodulators and enzyme inhibitors, due to its balanced solubility and bioavailability .
Properties
CAS No. |
443143-60-0 |
|---|---|
Molecular Formula |
C13H9F3O3S |
Molecular Weight |
302.27 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H9F3O3S/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(17,18)19/h1-8H,(H,17,18,19) |
InChI Key |
OKIRNOHENRFVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
A widely employed method for biphenyl synthesis with specific substituents is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed coupling involves:
- Reactants: A trifluoromethyl-substituted arylboronic acid and a halogenated aryl compound (e.g., 4-bromobenzenesulfonic acid derivative or protected sulfonic acid precursor).
- Catalysts: Palladium acetate (Pd(OAc)₂) with bulky phosphine ligands such as SPhos or triphenylphosphine (PPh₃).
- Solvents: Mixed aqueous-organic solvents such as 1,4-dioxane/water or tetrahydrofuran (THF)/methanol.
- Conditions: Typically reflux temperatures (80–100 °C) under inert atmosphere (nitrogen or argon) for 12–24 hours.
This method allows for the selective formation of the biphenyl linkage with retention of the trifluoromethyl group on the arylboronic acid partner.
Example Reaction Conditions
| Parameter | Typical Values |
|---|---|
| Catalyst | Pd(OAc)₂ (0.5–1 mol%) |
| Ligand | SPhos or PPh₃ (1–2 mol%) |
| Base | Potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) |
| Solvent | 1,4-Dioxane/water or THF/methanol |
| Temperature | 80–100 °C |
| Reaction Time | 12–24 hours |
| Atmosphere | Nitrogen or argon |
Introduction of the Sulfonic Acid Group
Electrophilic Aromatic Sulfonation
The sulfonic acid group can be introduced onto the biphenyl framework via electrophilic aromatic substitution using sulfur trioxide (SO₃), chlorosulfonic acid (ClSO₃H), or concentrated sulfuric acid (H₂SO₄). The key considerations include:
- Regioselectivity: Sulfonation typically occurs at the para position relative to the biphenyl linkage, favoring the 4-position.
- Reaction Conditions: Controlled temperature (often 0–50 °C) to prevent over-sulfonation or degradation.
- Work-up: Quenching with water followed by neutralization to isolate the sulfonic acid.
Alternative Sulfonation via Sulfonyl Chloride Intermediate
In some protocols, sulfonyl chloride intermediates are first formed by reaction with chlorosulfonic acid, then hydrolyzed to the sulfonic acid. This two-step approach can offer better control over substitution.
Research Data and Yields
While direct literature data on this exact compound are scarce, analogous compounds provide insight into expected yields and purity:
| Step | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| Suzuki Coupling | 80–90 | Column chromatography | High regioselectivity with optimized ligands |
| Sulfonation | 70–85 | Recrystallization | Temperature control critical to avoid side reactions |
| Final Compound Purity | >97% | HPLC or recrystallization | Confirmed by NMR and mass spectrometry |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns; trifluoromethyl group typically shows characteristic signals in ^19F NMR.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (~302.27 g/mol).
- Infrared Spectroscopy (IR): Sulfonic acid group shows strong absorption bands near 1040–1180 cm⁻¹.
- X-ray Crystallography: Useful for confirming biphenyl dihedral angles and substitution positions.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Biphenyl Core Formation | Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄, 1,4-dioxane/water, 80–100 °C | 80–90 | High regioselectivity, inert atmosphere |
| Sulfonic Acid Introduction | Electrophilic Aromatic Sulfonation | SO₃, ClSO₃H, or H₂SO₄, 0–50 °C | 70–85 | Temperature control critical |
| Purification | Chromatography/Recrystallization | Silica gel column, HPLC, recrystallization | >97 | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions: 4’-(Trifluoromethyl)[1,1’-biphenyl]-4-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group to produce sulfonates.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, sulfonates, and other functionalized compounds .
Scientific Research Applications
Anticancer Research
Research has shown that 4'-(trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid exhibits anticancer properties. In vitro studies demonstrated significant inhibition of cell proliferation in various cancer cell lines. This compound has been evaluated for its potential to modulate enzyme activity related to cancer progression .
Enzyme Activity Modulation
The compound is also utilized in studies involving enzyme activity modulation. For instance, it has been shown to enhance the activity of lecithin-cholesterol acyltransferase (LCAT) without affecting substrate affinity, suggesting its role as a potential therapeutic agent in lipid metabolism disorders .
Agrochemicals
In the agrochemical industry, 4'-(trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid is used in the formulation of pesticides and herbicides due to its stability and reactivity. Its unique chemical properties allow for the development of compounds that can effectively target pests while minimizing environmental impact .
Material Science
The compound's stability makes it valuable in material science for developing advanced materials with specific chemical properties. It can be incorporated into polymers to enhance their thermal stability and resistance to chemical degradation .
Data Tables
Case Studies
- Anticancer Properties : A study published in Anticancer Research evaluated the effects of 4'-(trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid on various cancer cell lines. Results indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent .
- Enzyme Activity Enhancement : Research involving LCAT demonstrated that the addition of this compound resulted in increased enzyme activity, suggesting its utility in therapeutic applications targeting lipid metabolism disorders .
- Agrochemical Formulations : The compound has been tested in formulations aimed at improving pest control efficacy while reducing environmental toxicity. Its incorporation into agrochemical products has shown promising results in field trials .
Mechanism of Action
The mechanism by which 4’-(Trifluoromethyl)[1,1’-biphenyl]-4-sulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares key structural and synthetic features of 4'-(trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid with related compounds:
Key Observations:
Functional Group Impact: The sulfonic acid group (-SO₃H) enhances water solubility and acidity compared to carboxylic acid (-COOH) or sulfonamide (-SO₂NH₂) derivatives . Trifluoromethyl (-CF₃) vs. Nitro (-NO₂): The -CF₃ group provides stronger electron-withdrawing effects than -NO₂, increasing the sulfonic acid's acidity (pKa ~0.5–1.0 lower) . Positional Isomerism: Derivatives with substituents at the 3-position (e.g., 4'-(trifluoromethyl)biphenyl-3-carboxylic acid) exhibit distinct steric and electronic profiles compared to 4-substituted analogs .
Synthetic Routes :
- Suzuki-Miyaura coupling is widely used to introduce aryl groups (e.g., 4-trifluoromethylphenyl via 4-trifluoromethylbenzeneboronic acid) .
- Amide coupling (e.g., EDCI/HOBt) is employed to link sulfonic acid-containing naphthalene cores to biphenylcarboxylic acids .
Analytical Characterization :
Biological Activity
4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid is a sulfonic acid derivative that has garnered attention due to its unique chemical properties and potential biological applications. The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are critical for its interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to effectively bind to its targets and modulate their activity. This binding can lead to alterations in various cellular processes, including enzyme inhibition and receptor modulation.
Antimicrobial Properties
Research indicates that derivatives of 4'-(trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid exhibit significant antimicrobial activity. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as mycobacteria and fungi . These compounds showed IC50 values indicating strong inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in various physiological processes .
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes. For example, hydrazones based on 4-(trifluoromethyl)benzohydrazide were found to inhibit AChE with IC50 values ranging from 46.8 to 137.7 µM . This inhibition is significant for developing treatments for conditions like Alzheimer's disease, where AChE plays a pivotal role.
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various derivatives, compounds derived from 4'-(trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid exhibited potent activity against several pathogens. The study highlighted the structure-activity relationship (SAR), demonstrating that modifications to the sulfonic acid moiety could enhance antimicrobial potency .
| Compound Type | Target Pathogen | IC50 (µM) |
|---|---|---|
| Hydrazone Derivatives | Gram-positive bacteria | 46.8-137.7 |
| Hydrazone Derivatives | Gram-negative bacteria | Varies |
| Benzohydrazide Derivatives | Fungi | Submicromolar |
Research Findings
Recent findings have shown that the biological activity of 4'-(trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid can be attributed to its chemical structure which allows it to disrupt metabolic pathways in various microorganisms. In particular, studies have indicated that these compounds can act as allosteric modulators in specific enzymatic pathways relevant to tropical diseases like malaria .
Q & A
Q. What are the recommended methods for synthesizing 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid in laboratory settings?
The compound can be synthesized via sulfonation of biphenyl derivatives using sulfur trioxide (SO₃) in dichloromethane at 22°C. This method favors substitution at the 4-position of the biphenyl scaffold, with subsequent trifluoromethyl group introduction via electrophilic aromatic substitution or cross-coupling reactions. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC .
Q. What safety precautions should be observed when handling this compound?
According to its Material Safety Data Sheet (MSDS), the compound is classified under GHS Category 4 for acute oral toxicity and Category 2B for eye irritation. Researchers should wear nitrile gloves, safety goggles, and lab coats, and ensure adequate ventilation. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
- NMR Spectroscopy : ¹H/¹⁹F NMR can confirm the trifluoromethyl group's presence (δ ~ -60 ppm for CF₃) and sulfonic acid proton environment.
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) can assess purity.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M-H]⁻ for sulfonic acid) .
Q. What are the stability considerations for this compound under various storage conditions?
The sulfonic acid group is hygroscopic; store in a desiccator at 2–8°C under inert gas (N₂/Ar). Prolonged exposure to light or moisture may lead to decomposition into biphenyl derivatives or sulfonic acid salts .
Advanced Research Questions
Q. How does the trifluoromethyl group influence regioselectivity and reactivity in nucleophilic substitution reactions?
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonic acid moiety, facilitating nucleophilic substitution (e.g., with amines or alcohols) under mild basic conditions (e.g., triethylamine in THF). Competitive hydrolysis can be minimized by controlling reaction pH (<7) .
Q. What role does this compound play in the design of Brønsted acidic ionic liquids (ILs)?
The sulfonic acid group can be tethered to imidazolium or phosphonium cations to create Brønsted acidic ILs. These ILs act as dual solvent-catalysts in reactions like Fischer esterification, offering advantages such as recyclability and low volatility. For example, reaction with triphenylphosphine and cyclic sultones yields zwitterionic intermediates, which are protonated with trifluoromethanesulfonic acid to form active ILs .
Q. How can conflicting data on thermal stability be resolved using advanced analytical techniques?
Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) can identify decomposition products (e.g., biphenyl or SO₃ release). Differential scanning calorimetry (DSC) reveals phase transitions, while in-situ FTIR monitors functional group stability under heating .
Q. What strategies optimize regioselectivity in sulfonation of biphenyl derivatives for targeted synthesis?
Substituents on the biphenyl scaffold (e.g., methoxy groups) direct sulfonation to specific positions. For example, 4-methoxybiphenyl undergoes sulfonation preferentially in the anisyl moiety. Steric effects and electronic factors (e.g., electron-donating groups) can be computationally modeled using DFT to predict regioselectivity .
Q. How is this compound utilized in synthesizing complex bioactive molecules?
The sulfonic acid group serves as a precursor for sulfonamide linkages in drug discovery. For example, coupling with 3′,4′-dichloro-[1,1′-biphenyl]-3-carboxylic acid via solution-phase reactions yields acylsulfonamide derivatives with potential kinase inhibitory activity. Reaction conditions (e.g., DCC/DMAP coupling) must maintain anhydrous environments to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
